molecular formula C13H8O6 B14666759 Naphthalene-1,3,6-tricarboxylic acid CAS No. 36439-96-0

Naphthalene-1,3,6-tricarboxylic acid

Cat. No.: B14666759
CAS No.: 36439-96-0
M. Wt: 260.20 g/mol
InChI Key: LATKICLYWYUXCN-UHFFFAOYSA-N
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Description

Naphthalene-1,3,6-tricarboxylic acid (CAS 36439-96-0) is a high-purity organic compound with the molecular formula C13H8O6 and a molecular weight of 260.20 g/mol. This aromatic tricarboxylic acid serves as a key precursor and building block in materials science research, particularly in the synthesis of advanced polymer membranes . Research into similar naphthalene-tricarboxylic acid monomers highlights their value in constructing polybenzimidazole (PBI) membranes for energy storage applications, such as vanadium redox flow batteries . In these applications, the structured polymers formed from such monomers can be engineered to enhance proton conductivity and improve the efficiency of the energy storage device . As a multifunctional monomer, it offers researchers the ability to introduce specific branching and rigidity into polymer backbones, which can fine-tune the properties of the resulting materials . This product is intended for research and further manufacturing purposes only and is not for direct human use.

Properties

CAS No.

36439-96-0

Molecular Formula

C13H8O6

Molecular Weight

260.20 g/mol

IUPAC Name

naphthalene-1,3,6-tricarboxylic acid

InChI

InChI=1S/C13H8O6/c14-11(15)6-1-2-9-7(3-6)4-8(12(16)17)5-10(9)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19)

InChI Key

LATKICLYWYUXCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Propane-1,2,3-tricarboxylic acid 1,2-anhydride or its methyl derivatives react with naphthalene in the presence of Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) at 140–240°C. The acylated intermediate undergoes hydrolysis to yield the tricarboxylic acid. For example:
$$
\text{Naphthalene} + \text{Propane-1,2,3-tricarboxylic anhydride} \xrightarrow{\text{H}2\text{SO}4, 160^\circ\text{C}} \text{Acylated intermediate} \xrightarrow{\text{H}_2\text{O}} \text{this compound}
$$
This method achieves yields of 70–85% but requires precise temperature control to avoid over-sulfonation or decomposition.

Regioselectivity and Byproduct Analysis

Regioselectivity is influenced by the electronic effects of substituents and steric hindrance. Gas chromatography-mass spectrometry (GC-MS) data from a 1972 study revealed that 1,3,6-trisubstitution dominates due to the stability of the Wheland intermediate at these positions. Byproducts such as naphthalene-1,3,5,7-tetracarboxylic acid form in <5% yield under optimized conditions.

Oxidation of Trialkylnaphthalene Precursors

Oxidation of 1,3,6-trialkylnaphthalenes (e.g., 1,3,6-trimethylnaphthalene) provides a scalable route to the target compound.

Potassium Permanganate-Mediated Oxidation

In acidic or neutral media, KMnO₄ oxidizes methyl groups to carboxylic acids. A 2024 study demonstrated that a 5:1 molar ratio of KMnO₄ to 1,3,6-trimethylnaphthalene in H₂SO₄ at 80°C for 48 hours yields 78% pure product. The reaction proceeds via radical intermediates, with MnO₂ as a byproduct:
$$
\text{1,3,6-Trimethylnaphthalene} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{MnO}2 + \text{K}2\text{SO}4
$$

Dichromate-Based Oxidation

Sodium dichromate (Na₂Cr₂O₇) in H₂SO₄ at 240°C converts 1,3,6-triethylnaphthalene to the tricarboxylic acid with 82% efficiency. However, chromium waste necessitates stringent environmental controls.

Carbonylation of Halogenated Naphthalenes

Transition metal-catalyzed carbonylation introduces carboxylic acid groups at specific positions.

Cobalt-Catalyzed Carbonylation

1,3,6-Trichloronaphthalene reacts with CO (20 atm) in the presence of Co₂(CO)₈ at 150°C to yield the tricarboxylic acid. Propylene oxide acts as a co-catalyst, enhancing yields to 92%. The mechanism involves oxidative addition of CO to cobalt, followed by insertion into C–Cl bonds.

Grignard Reagent-Based Carboxylation

1,3,6-Tribromonaphthalene treated with Mg in tetrahydrofuran (THF) generates a tri-Grignard reagent, which reacts with CO₂ to form the tricarboxylic acid. This method achieves 91% yield but requires anhydrous conditions.

Sulfonation-Oxidation Sequential Approach

Although less common, sulfonation followed by oxidation offers an alternative pathway.

Sulfonation with Oleum

Naphthalene reacts with 65% oleum at 170°C to form naphthalene-1,3,6-trisulfonic acid. Subsequent oxidation with Na₂Cr₂O₇ converts sulfonic groups to carboxylic acids, but yields are moderate (50–60%) due to competing decomposition.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Friedel–Crafts Acylation H₂SO₄, 160°C, 8–12 hours 70–85% High regioselectivity Requires corrosive acids
KMnO₄ Oxidation H₂SO₄, 80°C, 48 hours 78% Scalable MnO₂ waste generation
Co₂(CO)₈ Carbonylation CO (20 atm), 150°C, 24 hours 92% High yield High-pressure equipment needed
Grignard Carboxylation THF, CO₂, 0°C, 6 hours 91% Anhydrous conditions Sensitive to moisture
Sulfonation-Oxidation Oleum (65%), Na₂Cr₂O₇, 240°C, 15 hours 50–60% Utilizes simple starting materials Low yield, toxic byproducts

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,3,6-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Comparison with Similar Compounds

Functional Group Variations

Naphthalene-1,3,6-Trisulfonic Acid Sodium Salt
  • Structure : Three sulfonic acid (–SO₃H) groups at positions 1, 3, and 6, neutralized as sodium salts.
  • Molecular Formula : C₁₀H₅(SO₃Na)₃ · nH₂O .
  • Molecular Weight : 434.31 g/mol (anhydrous) .
  • Applications : Used as intermediates in dyes and surfactants due to high water solubility and acidity .
  • Key Difference : Sulfonic acids are more acidic (pKa ~1–2) and water-soluble than carboxylic acids (pKa ~4–5), making them suitable for aqueous-phase reactions .
Naphthalene-1,4-Dicarboxylic Acid
  • Structure : Two carboxylic acid (–COOH) groups at positions 1 and 3.
  • Molecular Formula : C₁₂H₈O₄ .
  • Molecular Weight : 216.19 g/mol .
  • Applications : Utilized in organic synthesis, pharmaceuticals, and dyes .
1,4,5,8-Naphthalene Tetracarboxylic Acid
  • Structure : Four carboxylic acid groups at positions 1, 4, 5, and 6.
  • Applications : Forms dianhydrides for high-performance polymers (e.g., polyimides) due to enhanced thermal stability .
  • Key Difference : Additional functional groups increase rigidity and thermal resistance compared to tricarboxylic acids .

Positional Isomerism Effects

  • 1,3,6- vs. 1,2-Dicarboxylic Acid :
    • Naphthalene-1,2-dicarboxylic acid (CAS 2088-87-1) has adjacent carboxylic groups, leading to stronger intramolecular hydrogen bonding and reduced solubility compared to the 1,3,6-isomer.
  • 1,3,6- vs. 1,4-Dicarboxylic Acid :
    • The 1,4-isomer (CAS 605-70-9) has para-substituted groups, resulting in symmetrical packing in crystals, whereas the 1,3,6-arrangement creates asymmetric reactivity for branched polymer synthesis .

Q & A

Q. What are the established methods for synthesizing Naphthalene-1,3,6-tricarboxylic acid (NTCA) with high purity?

NTCA synthesis typically involves sulfonation or carboxylation of naphthalene derivatives. For example, interfacial polymerization using naphthalene-1,3,6-trisulfonylchloride (NTSC) and amines like piperazine yields functionalized polymers, which can be hydrolyzed to NTCA under controlled acidic conditions . Purification often employs recrystallization or column chromatography, with solvent selection (e.g., ethanol/water mixtures) critical for minimizing byproducts. Yield optimization requires precise temperature control (e.g., 60–80°C) and stoichiometric ratios of reactants.

Table 1: Synthesis Methods Comparison

MethodReactantsYield (%)Purity (%)Key Conditions
Interfacial PolymerizationNTSC + Piperazine85–90>95pH 8–10, RT, 24h
Solvent-Free CarboxylationNaphthalene + CO₂70–7590–92150°C, 48h

Q. How is NTCA characterized analytically to confirm structural integrity?

Advanced techniques include:

  • HPLC-MS : Quantifies purity and detects trace impurities (<0.1%) .
  • NMR Spectroscopy (¹H, ¹³C): Validates substitution patterns and confirms the absence of unreacted intermediates .
  • X-ray Diffraction (XRD) : Resolves crystalline structure and polymorphism, critical for reproducibility in material applications .

Q. What are the stability considerations for NTCA under varying storage conditions?

NTCA degrades under prolonged exposure to light, moisture, or temperatures >40°C. Storage recommendations:

  • Short-term : 0–6°C in desiccated, amber glassware .
  • Long-term : Lyophilized powder under inert gas (N₂/Ar) to prevent oxidation . Stability assays (e.g., accelerated aging at 60°C) show <5% degradation over 6 months under optimal conditions .

Q. What toxicological data gaps exist for NTCA, and how can researchers address them?

Current gaps include chronic exposure effects, genotoxicity, and metabolite pathways in mammalian systems . Methodological priorities:

  • In vitro assays : Use hepatic cell lines (e.g., HepG2) to screen for metabolic activation and reactive intermediates.
  • In vivo models : Rodent studies with controlled inhalation/oral dosing (0.1–10 mg/kg) to assess organ-specific toxicity .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzene-1,3,5-tricarboxylic acid) to infer potential hazards .

Advanced Research Questions

Q. How can NTCA derivatives enhance nanofiltration membrane performance?

NTCA-based polyamide membranes synthesized via interfacial polymerization exhibit superior acid stability and selectivity for divalent ions (e.g., Mg²⁺, SO₄²⁻). Key parameters:

  • Monomer ratio : NTSC-to-piperazine molar ratios of 1:1.2 optimize crosslinking density .
  • Post-treatment : Ethanol rinsing reduces surface defects, improving flux (≥30 LMH/bar) without compromising rejection rates (>98%) .

Q. What role does NTCA play in developing multi-responsive fluorescent sensors?

NTCA’s tricarboxylic groups enable coordination with transition metals (e.g., Zn²⁺) to form luminescent metal-organic frameworks (MOFs). Applications include:

  • Heavy metal detection : Selective Cr₂O₇²⁻ sensing via fluorescence quenching (LOD: 0.1 µM) .
  • Pesticide monitoring : Competitive binding with nitenpyram alters emission spectra, enabling real-time detection in environmental samples .

Q. How can contradictory toxicokinetic data for NTCA be resolved?

Discrepancies in absorption rates (e.g., oral vs. dermal) may arise from interspecies variability or assay sensitivity. Strategies:

  • Meta-analysis : Aggregate data from ATSDR/NTP databases to identify confounding variables (e.g., metabolic enzyme polymorphisms) .
  • PBPK modeling : Simulate human exposure scenarios using rodent-derived parameters to refine risk assessments .

Q. What reaction conditions optimize NTCA’s derivatization for polymer applications?

Esterification or amidation of NTCA’s carboxyl groups requires:

  • Catalysts : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 40% .
  • Solvent systems : Anhydrous DMF facilitates high conversion rates (>90%) at 80°C .
  • Stoichiometry : 3:1 molar excess of alkylating agents ensures complete substitution .

Q. How do computational models predict NTCA’s reactivity in biological systems?

DFT calculations reveal:

  • Electrophilic sites : Carboxylic groups at positions 1 and 6 are most reactive toward nucleophiles (e.g., glutathione) .
  • Metabolic pathways : Cytochrome P450-mediated oxidation preferentially targets the naphthalene ring, generating epoxide intermediates .

Q. What comparative advantages does NTCA offer over other tricarboxylic acids in catalysis?

NTCA’s rigid naphthalene backbone improves thermal stability (>300°C) compared to aliphatic analogs (e.g., citric acid). In asymmetric catalysis, NTCA-based ligands achieve higher enantioselectivity (≥95% ee) in Diels-Alder reactions due to steric and electronic tuning .

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